molecular formula C4H4BrClN2 B2650446 4-Bromo-5-chloro-1-methyl-1H-imidazole CAS No. 1864014-40-3

4-Bromo-5-chloro-1-methyl-1H-imidazole

Cat. No.: B2650446
CAS No.: 1864014-40-3
M. Wt: 195.44
InChI Key: XRMNUPRKHYNSFV-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and chlorine atoms in the compound enhances its reactivity and potential for various chemical transformations.

Scientific Research Applications

4-Bromo-5-chloro-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Safety and Hazards

When handling 4-Bromo-5-chloro-1-methylimidazole, it is recommended to wear suitable personal protective equipment, including laboratory clothing, chemical-resistant gloves, and safety goggles . In case of skin or eye contact, or if ingested or inhaled, immediate medical attention should be sought . The compound should be stored in closed vessels under refrigerated conditions .

Future Directions

Recent advances in the synthesis of imidazoles have opened up new possibilities for the use of these compounds in a variety of applications . The development of new synthesis methods and the exploration of new reaction mechanisms present exciting future directions for research in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1-methyl-1H-imidazole typically involves the halogenation of 1-methylimidazole. The process includes:

    Chlorination: The addition of a chlorine atom at the 5-position.

Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The reaction conditions are optimized to prevent over-halogenation and to maintain the integrity of the imidazole ring.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxo derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products: The major products depend on the type of reaction. For example, substitution reactions can yield amino or thiol derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-imidazole
  • 5-Chloro-1-methyl-1H-imidazole
  • 4-Bromo-5-chloro-1H-imidazole

Uniqueness: 4-Bromo-5-chloro-1-methyl-1H-imidazole is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. This dual halogenation makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-5-chloro-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMNUPRKHYNSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864014-40-3
Record name 4-bromo-5-chloro-1-methyl-1H-imidazole
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